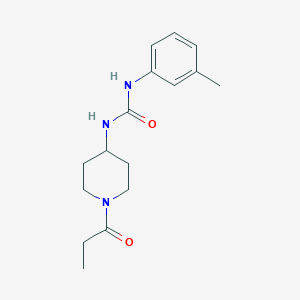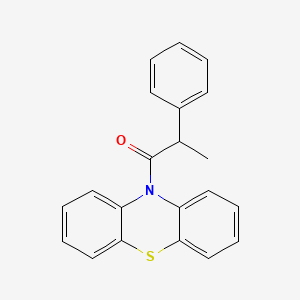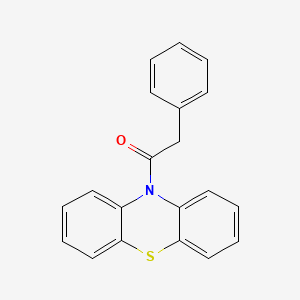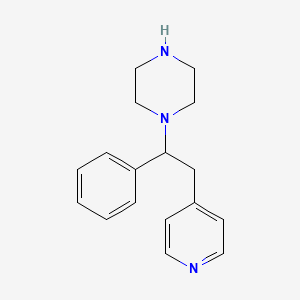
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a propionyl group and a tolylurea moiety. Its chemical properties and biological activities make it a subject of interest in scientific research.
準備方法
The synthesis of 1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, propionyl chloride, and m-tolyl isocyanate.
Reaction Conditions: The piperidine is first reacted with propionyl chloride under controlled conditions to form 1-propionylpiperidine. This intermediate is then treated with m-tolyl isocyanate to yield the final product, this compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Techniques like recrystallization and chromatography are employed for purification.
化学反応の分析
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating specific biological mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of new materials and products. Its chemical properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
作用機序
The mechanism of action of 1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: The inhibition of sEH by this compound can result in the accumulation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and neuroprotective effects.
類似化合物との比較
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) share structural similarities and exhibit similar biological activities. Both compounds act as inhibitors of soluble epoxide hydrolase and have potential therapeutic applications.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable tool for exploring new chemical reactions and biological pathways.
特性
分子式 |
C16H23N3O2 |
|---|---|
分子量 |
289.37 g/mol |
IUPAC名 |
1-(3-methylphenyl)-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C16H23N3O2/c1-3-15(20)19-9-7-13(8-10-19)17-16(21)18-14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3,(H2,17,18,21) |
InChIキー |
CWZWLJHZFNKFSC-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)
![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)
![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)


![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)

![[Tdf1]AngII](/img/structure/B10839143.png)


![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)


